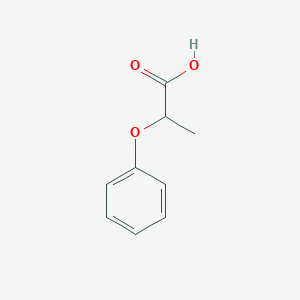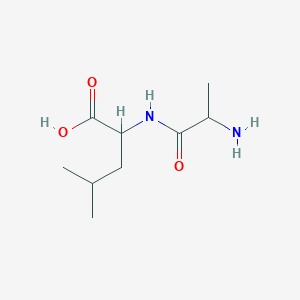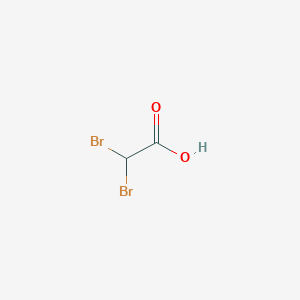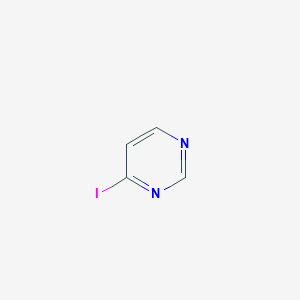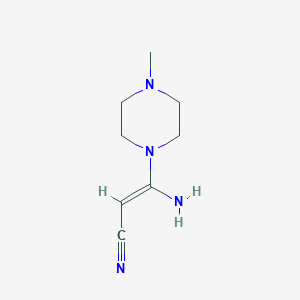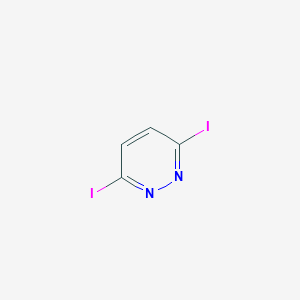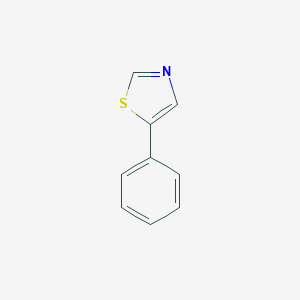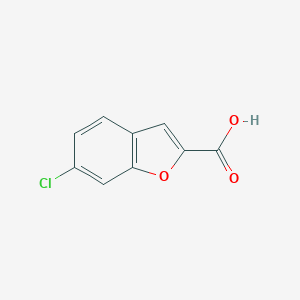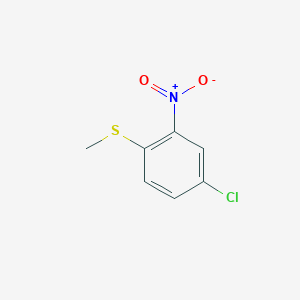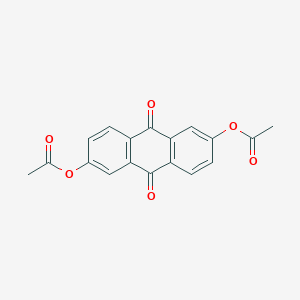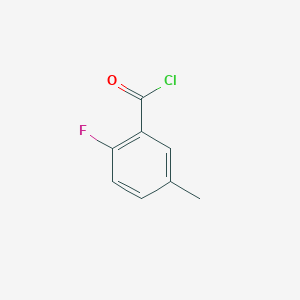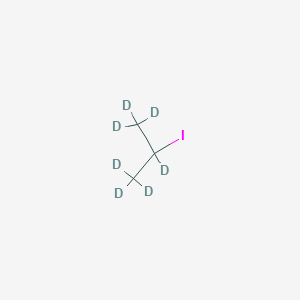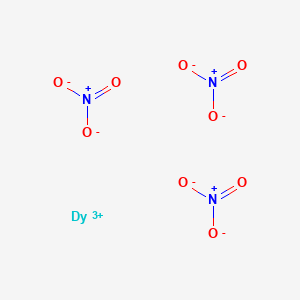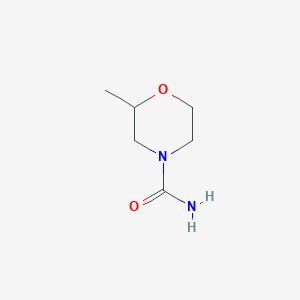
2-Methylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylmorpholine-4-carboxamide, also known as MMCA, is a chemical compound that is widely used in scientific research. It is a derivative of morpholine and is commonly used as a reagent in organic synthesis. MMCA has a unique chemical structure that makes it highly useful in various biochemical and physiological studies. In
Wirkmechanismus
2-Methylmorpholine-4-carboxamide works by inhibiting the activity of certain enzymes, such as acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). This inhibition leads to a decrease in the production of cholesterol and triglycerides, which are major contributors to the development of cardiovascular diseases. 2-Methylmorpholine-4-carboxamide also has anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions.
Biochemische Und Physiologische Effekte
2-Methylmorpholine-4-carboxamide has various biochemical and physiological effects. It has been shown to decrease the levels of cholesterol and triglycerides in the blood, which can help prevent the development of cardiovascular diseases. 2-Methylmorpholine-4-carboxamide also has anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions, such as rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Methylmorpholine-4-carboxamide in lab experiments is its ability to inhibit the activity of certain enzymes, which can help researchers understand the mechanisms of various diseases. 2-Methylmorpholine-4-carboxamide is also relatively easy to synthesize and is readily available. However, one of the limitations of using 2-Methylmorpholine-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the use of 2-Methylmorpholine-4-carboxamide in scientific research. One area of interest is the development of new anti-cancer drugs that utilize 2-Methylmorpholine-4-carboxamide as a building block. 2-Methylmorpholine-4-carboxamide is also being studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, which is a major contributor to the development of the disease. Additionally, 2-Methylmorpholine-4-carboxamide is being studied for its potential use in the treatment of various metabolic disorders, such as diabetes and obesity.
Synthesemethoden
2-Methylmorpholine-4-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2-methylmorpholine with phosgene, followed by the reaction of the resulting product with ammonia. Another method involves the reaction of 2-methylmorpholine with chloroformate, followed by the reaction with ammonia. Both methods are efficient and yield high-quality 2-Methylmorpholine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-Methylmorpholine-4-carboxamide has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of peptides and proteins. 2-Methylmorpholine-4-carboxamide is also used in the preparation of various pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. 2-Methylmorpholine-4-carboxamide is also used as a building block in the synthesis of various polymers and materials.
Eigenschaften
CAS-Nummer |
139994-84-6 |
|---|---|
Produktname |
2-Methylmorpholine-4-carboxamide |
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-methylmorpholine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3,(H2,7,9) |
InChI-Schlüssel |
PSBKPDBAKUAHJD-UHFFFAOYSA-N |
SMILES |
CC1CN(CCO1)C(=O)N |
Kanonische SMILES |
CC1CN(CCO1)C(=O)N |
Synonyme |
4-Morpholinecarboxamide,2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




